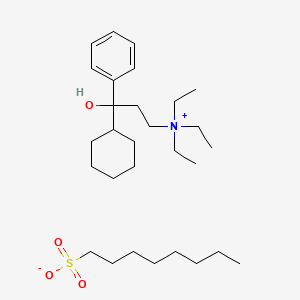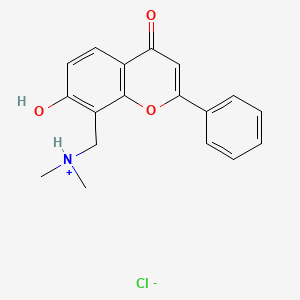
8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride is a synthetic flavonoid derivative known for its potential pharmacological effects. This compound is structurally related to 7,8-dihydroxyflavone, a naturally occurring flavonoid found in various plant species. It has been studied for its neuroprotective, antioxidant, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride typically involves the modification of the flavone backbone. One common method includes the introduction of a dimethylamino group at the 8-position and a hydroxyl group at the 7-position of the flavone structure. The reaction conditions often involve the use of dimethylamine and appropriate catalysts under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of substituted flavones with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying flavonoid chemistry.
Biology: Investigated for its neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF).
Medicine: Potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of dietary supplements and functional foods due to its antioxidant properties.
Mécanisme D'action
The compound exerts its effects primarily through the activation of the TrkB receptor, which is the main receptor for brain-derived neurotrophic factor (BDNF). By binding to this receptor, it promotes neuronal survival, differentiation, and synaptic plasticity. The activation of TrkB signaling pathways leads to downstream effects such as the activation of PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Dihydroxyflavone: A naturally occurring flavonoid with similar neuroprotective properties.
4’-Dimethylamino-7,8-dihydroxyflavone (Eutropoflavin): A synthetic analog with a longer half-life and greater potency.
Uniqueness
8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to its natural counterparts. Its ability to selectively activate the TrkB receptor makes it a promising candidate for therapeutic applications in neurodegenerative diseases.
Propriétés
Numéro CAS |
67238-75-9 |
|---|---|
Formule moléculaire |
C18H18ClNO3 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
(7-hydroxy-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H17NO3.ClH/c1-19(2)11-14-15(20)9-8-13-16(21)10-17(22-18(13)14)12-6-4-3-5-7-12;/h3-10,20H,11H2,1-2H3;1H |
Clé InChI |
HKOPVSZRCXLEAG-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CC1=C(C=CC2=C1OC(=CC2=O)C3=CC=CC=C3)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



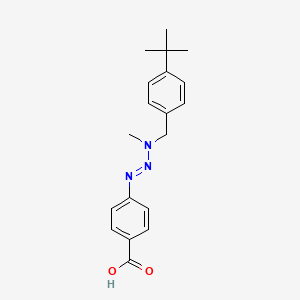
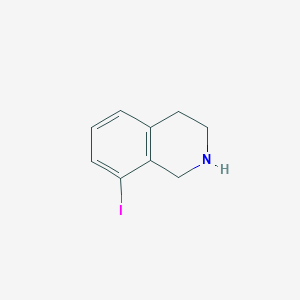

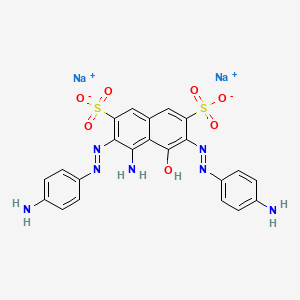

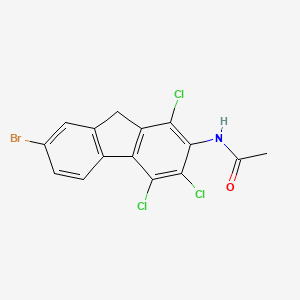
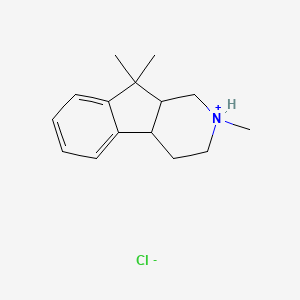
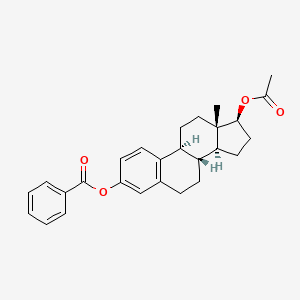

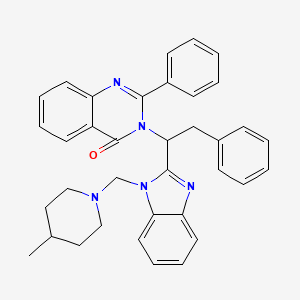
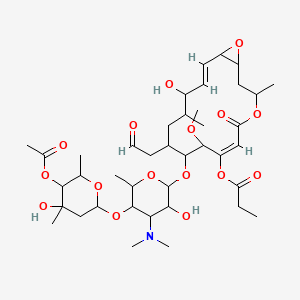
![2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine](/img/structure/B13767188.png)
